Chemical structure and molecular weight of 5-nitrobenzo[b]thiophene-2-carboxaldehyde
Chemical structure and molecular weight of 5-nitrobenzo[b]thiophene-2-carboxaldehyde
Executive Summary
5-Nitrobenzo[b]thiophene-2-carboxaldehyde (CAS 4688-16-8) is a critical heterocyclic building block in medicinal chemistry.[1] Distinguished by its electron-deficient benzothiophene core, it serves as a high-value scaffold for the synthesis of Schiff bases , thiosemicarbazones , and metal coordination complexes . Its structural rigidity and the presence of a reactive formyl group at the C2 position, coupled with a nitro group at C5, make it an ideal precursor for developing therapeutics targeting inflammation (Zileuton analogs), infectious diseases, and cancer.
This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in optimizing lead generation workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is characterized by a fused benzene-thiophene ring system. The nitro group at position 5 significantly reduces the electron density of the benzene ring, while the aldehyde at position 2 provides a versatile handle for condensation reactions.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | 5-Nitrobenzo[b]thiophene-2-carbaldehyde |
| CAS Number | 4688-16-8 |
| Molecular Formula | C₉H₅NO₃S |
| Molecular Weight | 207.21 g/mol |
| Exact Mass | 206.9990 |
| SMILES | O=CC1=CC2=C(C=C1[O-])C=C(S2) |
| InChI Key | MYNRFEHVTRVGTK-UHFFFAOYSA-N |
| Appearance | Yellow to brownish crystalline solid |
| Melting Point | 202–204 °C (recryst. from acetic acid) [1] |
| Solubility | Soluble in DMSO, DMF, hot Acetic Acid; Insoluble in Water |
Synthetic Pathways & Methodologies[2][10]
The synthesis of 5-nitrobenzo[b]thiophene-2-carboxaldehyde requires precise control to ensure regioselectivity and yield. Two primary routes are established: the Cyclization Route (preferred for specificity) and the Direct Functionalization Route .
Method A: The Mercaptoacetaldehyde Cyclization (Preferred)
This method utilizes 2,5-dihydroxy-1,4-dithiane as a stable precursor for mercaptoacetaldehyde, reacting with 2-chloro-5-nitrobenzaldehyde . It is favored for its high regioselectivity, avoiding the isomer mixtures common in direct nitration.
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Mechanism: Nucleophilic Aromatic Substitution (S_NAr) followed by Knoevenagel-type condensation.
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Reagents: 2-Chloro-5-nitrobenzaldehyde, 2,5-Dihydroxy-1,4-dithiane, Triethylamine (Et₃N), DMF.
Protocol Steps:
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Preparation: Dissolve 2-chloro-5-nitrobenzaldehyde (1.0 eq) and 2,5-dihydroxy-1,4-dithiane (0.6 eq, dimer equivalent) in anhydrous DMF.
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Initiation: Add Triethylamine (2.5 eq) dropwise at room temperature. The reaction is exothermic; maintain temperature <40°C.
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Cyclization: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the chloro-aldehyde.
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Workup: Pour the reaction mixture into crushed ice/water. The product precipitates as a yellow solid.
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Purification: Filter, wash with water, and recrystallize from glacial acetic acid or ethanol to obtain high-purity needles.
Method B: Direct Nitration (Alternative)
Direct nitration of benzo[b]thiophene-2-carboxaldehyde is possible but requires strict temperature control to prevent over-nitration or degradation of the aldehyde.
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Reagents: Benzo[b]thiophene-2-carboxaldehyde, Fuming HNO₃, Acetic Anhydride.
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Conditions: 0–5°C. The directing effect of the sulfur atom and the aldehyde group directs the nitro group primarily to the C5 position, though C3-nitro byproducts may form if the aldehyde is not protected or if conditions are too harsh [2].
Visualization: Synthetic Logic Flow
The following diagram illustrates the mechanistic pathway for the preferred cyclization route.
Figure 1: Mechanistic pathway for the synthesis of 5-nitrobenzo[b]thiophene-2-carboxaldehyde via the dithiane route.[2]
Reactivity & Therapeutic Applications[11]
The pharmacological value of this compound lies in its ability to act as a "warhead" carrier. The 5-nitro group serves as a potential bioreductive site, while the 2-aldehyde allows for the attachment of diverse pharmacophores.
Schiff Base Formation (Antimicrobial/Anticancer)
The most common application is the condensation with primary amines, hydrazines, or thiosemicarbazides.
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Reaction: R-NH₂ + Aldehyde → Imine (Schiff Base) + H₂O.
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Catalyst: Glacial acetic acid (catalytic amount) in Ethanol/Methanol reflux.
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Significance: Derivatives such as thiosemicarbazones have shown potent activity against Entamoeba histolytica and Mycobacterium tuberculosis [3]. The sulfur atom in the thiophene ring enhances lipophilicity, aiding cell membrane penetration.
Metal Complexation
Schiff bases derived from this aldehyde act as N,S-donor ligands.
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Coordination: Forms stable complexes with Cu(II), Ni(II), and Zn(II).
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Utility: These complexes often exhibit enhanced biological activity compared to the free ligand due to the chelation effect, which reduces the polarity of the metal ion and increases lipophilicity (Tweedy's overtone concept).
Reduction & Oxidation
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Reduction: The aldehyde can be reduced to (5-nitrobenzo[b]thiophen-2-yl)methanol using NaBH₄. The nitro group requires stronger reducing agents (e.g., Sn/HCl) to convert to an amine, which is useful for synthesizing DNA-binding agents.
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Oxidation: Conversion to 5-nitrobenzo[b]thiophene-2-carboxylic acid using KMnO₄ or Ag₂O. This acid is a structural isostere of salicylic acid derivatives.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Derivatization pathways and associated biological activities.
Handling & Safety Protocols
As a nitro-aromatic compound, standard safety precautions are mandatory.
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Hazards: Potential skin and eye irritant. Nitro compounds can be energetic; avoid excessive heat during drying.
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Storage: Store at -20°C (long term) or 2–8°C (short term) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.
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Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Sulfur and Nitrogen oxides).
References
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ChemBK. (2025). 5-Nitrobenzo[b]thiophene-2-carbaldehyde Physicochemical Properties. Retrieved from
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BenchChem. (2025).[3][4] Synthetic Routes and Reaction Conditions for Nitrobenzo[b]thiophene Derivatives. Retrieved from
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National Institutes of Health (NIH). (2003). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry. Retrieved from
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Sigma-Aldrich. (2025). Product Specification: 5-Nitrobenzo[b]thiophene-2-carboxylic acid. Retrieved from
